Thieno[3,2-b]thiophene-2-carbonitrile

Organic Field-Effect Transistors (OFETs) Hole Mobility Diketopyrrolopyrrole (DPP) Polymers

Thieno[3,2-b]thiophene-2-carbonitrile (BTH-CN, CAS 40985-58-8) is a fused thiophene heterocycle bearing a synthetically versatile nitrile (–CN) group. Unlike unsubstituted thieno[3,2-b]thiophene (CAS 250-21-3), the electron-withdrawing –CN substituent at the 2-position simultaneously lowers the HOMO energy level and provides a reactive handle for further derivatization, enabling the construction of donor–acceptor (D–A) polymers with tailored optoelectronic properties.

Molecular Formula C7H3NS2
Molecular Weight 165.228
CAS No. 40985-58-8
Cat. No. B592365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]thiophene-2-carbonitrile
CAS40985-58-8
Molecular FormulaC7H3NS2
Molecular Weight165.228
Structural Identifiers
SMILESC1=CSC2=C1SC(=C2)C#N
InChIInChI=1S/C7H3NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H
InChIKeyUPRBPGCXCNBTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]thiophene-2-carbonitrile (CAS 40985-58-8): A Unique Building Block for High-Performance Organic Electronics


Thieno[3,2-b]thiophene-2-carbonitrile (BTH-CN, CAS 40985-58-8) is a fused thiophene heterocycle bearing a synthetically versatile nitrile (–CN) group . Unlike unsubstituted thieno[3,2-b]thiophene (CAS 250-21-3), the electron-withdrawing –CN substituent at the 2-position simultaneously lowers the HOMO energy level and provides a reactive handle for further derivatization, enabling the construction of donor–acceptor (D–A) polymers with tailored optoelectronic properties [1][2]. Commercially available at ≥98% purity from multiple suppliers including TCI, Aladdin, and Ossila, this compound serves as a critical intermediate for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .

Why Unsubstituted Thieno[3,2-b]thiophene or Bithiophene Cannot Replace Thieno[3,2-b]thiophene-2-carbonitrile in Demanding Electronic Applications


Generic substitution with thieno[3,2-b]thiophene (CAS 250-21-3) or 2,2′-bithiophene (CAS 492-97-7) is ineffective because these analogs lack both the electron-withdrawing –CN group and the fused-ring planarity that BTH-CN provides simultaneously . The –CN substituent lowers the HOMO level by approximately 0.2–0.3 eV relative to unsubstituted thieno[3,2-b]thiophene, which is critical for achieving air-stable charge transport and favorable energy level alignment with common acceptors [1]. In D–A copolymers, replacing the thieno[3,2-b]thiophene (TT) donor unit with 2,2′-bithiophene (BT) results in a wider bandgap and loss of ambipolar transport, as demonstrated by the P-BPDTT (TT-containing) versus P-BPDBT (BT-containing) polymer pair, where P-BPDBT exhibits only p-type behavior [2]. Furthermore, BTH-CN uniquely combines the rigid, coplanar TT core—which enhances π-orbital overlap and charge-carrier mobility—with a reactive nitrile handle for Knoevenagel condensation, Sonogashira coupling, or conversion to DPP-based monomers, synthetic routes that are unavailable to the unfunctionalized thieno[3,2-b]thiophene scaffold [3].

Quantitative Differentiation of Thieno[3,2-b]thiophene-2-carbonitrile: Head-to-Head Comparisons with Key Analogs


Hole Mobility in D–A Copolymers: Thieno[3,2-b]thiophene-2-carbonitrile as a Key Precursor to Record-High Mobility Polymers

Polymers synthesized from thieno[3,2-b]thiophene-2-carbonitrile-derived DPP monomers achieve hole mobilities up to 1.95 cm² V⁻¹ s⁻¹, which was the highest reported for any polymer-based OFET at the time of publication [1]. This value significantly exceeds the ~0.1 cm² V⁻¹ s⁻¹ typically observed for regioregular poly(3-hexylthiophene) (P3HT), the most common p-type polymer semiconductor [2]. The enhanced mobility is attributed to the coplanar TT core and extended π-conjugation imparted by the fused thieno[3,2-b]thiophene unit, which promotes intermolecular charge-carrier hopping [1].

Organic Field-Effect Transistors (OFETs) Hole Mobility Diketopyrrolopyrrole (DPP) Polymers

Ambipolar vs. Unipolar Transport: Thieno[3,2-b]thiophene Outperforms 2,2′-Bithiophene in D–A Copolymers

In a direct head-to-head comparison, the copolymer P-BPDTT—incorporating thieno[3,2-b]thiophene as the donor unit—exhibited ambipolar transport with hole and electron mobilities of 1.24 and 0.82 cm² V⁻¹ s⁻¹, respectively [1]. In contrast, the structurally analogous copolymer P-BPDBT, where the TT unit is replaced by 2,2′-bithiophene (BT), showed only unipolar p-type behavior with a hole mobility of up to 1.37 cm² V⁻¹ s⁻¹ and no measurable electron transport [1]. The TT unit's fused-ring structure yields a narrower bandgap and a lower LUMO level compared to the non-fused BT unit, enabling electron injection and ambipolar functionality [1].

Ambipolar Transistors Donor-Acceptor Polymers Charge Transport

All-Polymer Solar Cell PCE: Fused T-TT Unit Derived from BTH-CN Scaffold Surpasses Classic TVT Unit

The n-type polymer PNDI–T-TT, built from a fused 2-(thiophen-2-yl)thieno[3,2-b]thiophene (T-TT) donor unit that is structurally derived from the BTH-CN scaffold, achieved a power conversion efficiency (PCE) of 6.1% when blended with the donor polymer PBDB-T [1]. This represents a 44% improvement over the analogous PNDI–TVT device (PCE = 4.24%), where the T-TT unit is replaced by the classic (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT) donor [1]. The fused T-TT unit enhances absorption coefficient, electron mobility, and donor–acceptor miscibility relative to the non-fused TVT unit due to enlarged conjugation and reduced conformational disorder [1].

All-Polymer Solar Cells Power Conversion Efficiency (PCE) N-Type Polymer Acceptors

HOMO Level Stabilization: –CN Substitution on Thieno[3,2-b]thiophene Lowers HOMO by ~0.24 eV for Improved Air Stability

The electron-withdrawing –CN group on BTH-CN reduces the HOMO energy level of thieno[3,2-b]thiophene-based oligomers by approximately 0.24 eV compared to unsubstituted analogs [1]. A deeper HOMO level improves oxidative stability and enables better energy level alignment with high-electron-affinity acceptors such as naphthalene diimide (NDI) and fullerene derivatives (e.g., PC₆₁BM), which is critical for achieving efficient charge separation in OPV devices [2]. The fused TT core itself already provides a HOMO that is ~0.2–0.3 eV lower than that of non-fused bithiophene due to higher aromatic stabilization energy [1].

Energy Level Tuning Air Stability Cyano Substitution

Synthetic Versatility: –CN Group Enables Knoevenagel Condensation to DPP-Based Polymers Inaccessible from Unsubstituted TT

The –CN group of BTH-CN and its diacetonitrile derivative (CNTT) serves as a reactive methylene component in Knoevenagel condensations with dialdehyde-functionalized DPP monomers, yielding conjugated polymers with broad NIR absorption (≈400–1000 nm) and balanced ambipolar mobilities exceeding 10⁻³ cm² V⁻¹ s⁻¹ [1]. This direct condensation polymerization pathway is atom-economical and avoids the need for organometallic catalysts (e.g., Stille or Suzuki coupling), which are required for polymerizations involving unsubstituted TT or BT monomers [1]. In contrast, unsubstituted thieno[3,2-b]thiophene (CAS 250-21-3) lacks the –CN functionality necessary for Knoevenagel-based polymerization and must be incorporated via metal-catalyzed cross-coupling, adding cost and metal impurity risks [2].

Knoevenagel Condensation Diketopyrrolopyrrole (DPP) Polymer Synthesis

Application Scenarios Where Thieno[3,2-b]thiophene-2-carbonitrile Creates Differentiated Value


High-Mobility p-Type and Ambipolar OFETs for Flexible Logic Circuits

Researchers fabricating high-performance OFETs should select BTH-CN as the precursor to thieno[3,2-b]thiophene–DPP copolymers, which have demonstrated hole mobilities up to 1.95 cm² V⁻¹ s⁻¹ [1]. When ambipolar operation is required—for example, in complementary inverters or light-emitting transistors—BTH-CN-derived TT-based copolymers (e.g., P-BPDTT architecture) provide balanced hole and electron mobilities (μ_h = 1.24, μ_e = 0.82 cm² V⁻¹ s⁻¹), a capability absent in bithiophene-based analogs [2].

High-Efficiency All-Polymer Solar Cells Using N-Type Polymer Acceptors

For all-polymer OPV development, the fused T-TT building block—conceptually derived from the BTH-CN scaffold—enables n-type polymers (e.g., PNDI–T-TT) that achieve a PCE of 6.1% when paired with PBDB-T donor, outperforming the classic TVT-based acceptor (PCE 4.24%) by 44% [3]. The improved performance stems from enhanced absorption, higher electron mobility, and better donor–acceptor miscibility imparted by the rigid, planar TT core [3].

Air-Stable Organic Semiconductors via HOMO Level Engineering

For applications requiring ambient stability—such as printed RFID tags or wearable sensors—BTH-CN's electron-withdrawing –CN group lowers the HOMO level by ~0.24 eV compared to unsubstituted thieno[3,2-b]thiophene, improving resistance to oxidative doping and enabling stable device operation in air [4]. This deepened HOMO also increases the V_OC potential in OPV devices when paired with common acceptors [5].

Metal-Free Polymerization for Electronic-Grade Polymer Production

Industrial-scale production of DPP-based conjugated polymers can leverage BTH-CN (or its CNTT derivative) for Knoevenagel polycondensation—a metal-free, atom-economical route that eliminates palladium catalyst residues [6]. This is a distinct advantage over Stille or Suzuki coupling required for unsubstituted TT monomers, where residual Pd can act as charge traps and degrade device performance [6].

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